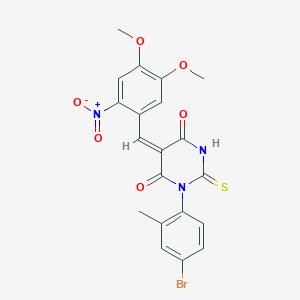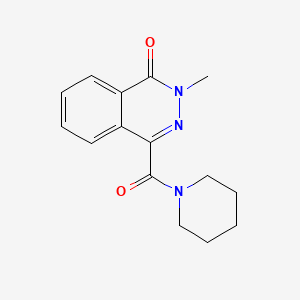![molecular formula C17H22N2 B5116936 N-[2-(1H-indol-3-yl)ethyl]bicyclo[2.2.1]heptan-2-amine](/img/structure/B5116936.png)
N-[2-(1H-indol-3-yl)ethyl]bicyclo[2.2.1]heptan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1H-indol-3-yl)ethyl]bicyclo[2.2.1]heptan-2-amine, commonly known as ibogaine, is a psychoactive substance that is derived from the root bark of the Tabernanthe iboga plant found in West Africa. It has been traditionally used in spiritual and medicinal practices by the Bwiti tribe in Gabon. Ibogaine has recently gained attention as a potential treatment for addiction to opioids, cocaine, and other substances.
Mecanismo De Acción
The exact mechanism of action of ibogaine is not fully understood. However, it is believed to act on several neurotransmitter systems in the brain, including the dopamine, serotonin, and glutamate systems. Ibogaine has been shown to increase levels of the neurotrophic factor BDNF, which is involved in the growth and survival of neurons.
Biochemical and Physiological Effects
Ibogaine has been shown to have several biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as cause changes in EEG patterns. Ibogaine has also been shown to have anti-inflammatory and antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ibogaine in lab experiments is its ability to reduce withdrawal symptoms and cravings in individuals addicted to opioids and cocaine. This makes it a useful tool for studying addiction and potential treatments for addiction. However, ibogaine has several limitations for lab experiments, including its complex synthesis method and potential toxicity at high doses.
Direcciones Futuras
There are several potential future directions for ibogaine research. One area of research is the development of safer and more efficient synthesis methods for ibogaine. Another area of research is the development of ibogaine analogs that may have fewer side effects and greater therapeutic potential. Additionally, more research is needed to fully understand the mechanism of action of ibogaine and its potential therapeutic effects on addiction, depression, and anxiety.
Métodos De Síntesis
Ibogaine is a complex molecule that requires multiple steps for its synthesis. The most common method for synthesizing ibogaine involves the reaction of voacangine with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form ibogaine. This reaction is followed by a series of purification steps to obtain pure ibogaine.
Aplicaciones Científicas De Investigación
Ibogaine has been studied for its potential therapeutic effects on addiction, depression, and anxiety. Several studies have shown that ibogaine can reduce withdrawal symptoms and cravings in individuals addicted to opioids and cocaine. It has also been shown to have antidepressant and anxiolytic effects in animal models.
Propiedades
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]bicyclo[2.2.1]heptan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2/c1-2-4-16-15(3-1)14(11-19-16)7-8-18-17-10-12-5-6-13(17)9-12/h1-4,11-13,17-19H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFECIGCDJBMKMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2NCCC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-benzyl-1-(2-phenylethyl)-8-(3-thienylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5116858.png)
![3-chloro-N-({[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B5116867.png)


![3-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5116882.png)
![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B5116885.png)
![1-chloro-3-[4-(4-methoxyphenoxy)butoxy]benzene](/img/structure/B5116892.png)

![N-(3-bromophenyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B5116908.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-(2-methoxybenzyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B5116920.png)
![10-isobutyryl-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5116938.png)
![methyl 4-[2-(benzyloxy)phenyl]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B5116953.png)
![N-{1-[1-(2-acetylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B5116959.png)
